molecular formula C17H19N2O4PS B11420045 Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11420045
M. Wt: 378.4 g/mol
InChI Key: GLZVJQOEQDQTQS-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the thiophene ring and the phosphonate ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-5-YL)phosphonate
  • Dimethyl 5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-3-YL)-1,3-oxazol-4-YL)phosphonate

Uniqueness

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C17H19N2O4PS

Molecular Weight

378.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C17H19N2O4PS/c1-12-6-8-13(9-7-12)11-18-16-17(24(20,21-2)22-3)19-15(23-16)14-5-4-10-25-14/h4-10,18H,11H2,1-3H3

InChI Key

GLZVJQOEQDQTQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)P(=O)(OC)OC

Origin of Product

United States

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